molecular formula C7H8N4 B080842 2-Hydrazino-1H-benzimidazole CAS No. 15108-18-6

2-Hydrazino-1H-benzimidazole

Cat. No.: B080842
CAS No.: 15108-18-6
M. Wt: 148.17 g/mol
InChI Key: PXUYWNZBZXDJEU-UHFFFAOYSA-N
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Description

2-Hydrazino-1H-benzimidazole is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Hydrazino-1H-benzimidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiproliferative, and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H8N4C_7H_8N_4 and a molecular weight of 148.17 g/mol. Its structure consists of a benzimidazole core with a hydrazine substituent, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study evaluated several synthesized derivatives against various pathogenic strains, revealing promising results:

CompoundMIC (μg/mL)Target Pathogen
2g4Staphylococcus aureus (MRSA)
1b64Candida albicans
1c64Aspergillus niger

The compound 2g demonstrated the best activity against the MDA-MB-231 cell line and significant inhibition against multiple bacterial strains, including MRSA .

Antiproliferative Activity

The antiproliferative effects of this compound have been linked to its ability to disrupt tubulin polymerization, a critical process in cell division. In vitro studies have shown that certain derivatives possess IC50 values comparable to established chemotherapeutic agents:

CompoundIC50 (μM)Cell Line
2g16.38MDA-MB-231
1iComparable to podophyllotoxinVarious tumor cell lines

These findings suggest that modifications in the hydrazone structure can enhance cytotoxicity against cancer cells, with specific substitutions leading to improved efficacy .

Antioxidant Activity

The antioxidant potential of this compound derivatives has also been explored. The presence of hydroxyl groups in the phenyl moiety significantly enhances their radical scavenging abilities. For instance, compounds with multiple hydroxyl groups exhibited high Hydroxyl Radical Antioxidant Capacity (HORAC) values:

CompoundHORAC Value
5bHigh
5cComparable to quercetin

These compounds were recognized for their ability to scavenge peroxyl radicals effectively, indicating their potential as therapeutic agents in oxidative stress-related diseases .

Case Studies

Case Study 1: Anthelmintic Activity
A series of this compound derivatives were tested for their anthelmintic properties against Trichinella spiralis. Compounds such as 5b and 5d showed complete larvicidal effects at concentrations as low as 50 μg/mL after just 24 hours of incubation. This highlights their potential not only as anticancer agents but also as effective treatments for parasitic infections .

Case Study 2: Synergistic Effects
Another study investigated the combined effects of benzimidazole derivatives with traditional antibiotics. The results indicated that certain derivatives could enhance the efficacy of antibiotics against resistant strains, suggesting a synergistic mechanism that could be exploited in drug development .

Properties

IUPAC Name

1H-benzimidazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUYWNZBZXDJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164704
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15108-18-6
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015108186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15108-18-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazino-1H-benzimidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What are the main applications of 2-Hydrazinyl-1H-benzo[d]imidazole in chemical synthesis?

A1: 2-Hydrazinyl-1H-benzo[d]imidazole serves as a valuable building block in organic synthesis, particularly for creating molecules with potential biological activity. In the provided study [], it was utilized as a key starting material to synthesize two novel series of heterocyclic compounds:

    Q2: How were the synthesized compounds characterized in the study?

    A2: The newly synthesized compounds incorporating the 2-Hydrazinyl-1H-benzo[d]imidazole scaffold were meticulously characterized using a combination of spectroscopic techniques []:

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